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Tetrakis(ethylmethylamino)silane - 477284-75-6

Tetrakis(ethylmethylamino)silane

Catalog Number: EVT-382077
CAS Number: 477284-75-6
Molecular Formula: C12H32N4Si
Molecular Weight: 260.49 g/mol
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Product Introduction

Description

Tetrakis(ethylmethylamino)hafnium (TEMAH) is a metal-organic precursor commonly employed in thin film deposition techniques, particularly Atomic Layer Deposition (ALD) [, , , , , , , ]. Its chemical formula is Hf[N(C2H5)(CH3)]4. It serves as a source of hafnium, facilitating the controlled growth of hafnium-containing thin films for various applications, including microelectronics and optoelectronics.

Bis(ethylmethylamino)silane

Compound Description: Bis(ethylmethylamino)silane ((H2Si[N(C2H5)(CH3)]2)) is a silicon-based precursor used in the chemical vapor deposition (CVD) of silica nanowires. [] Unlike its structural analog, tetrakis(ethylmethylamino)silane, bis(ethylmethylamino)silane leads to the formation of linear, nanowire structures when reacted with water. [] This difference in product morphology is attributed to the different oxidation reactivities of Si-H and Si-N groups with water in the two precursors. []

Relevance: Bis(ethylmethylamino)silane is structurally analogous to tetrakis(ethylmethylamino)silane, with the key difference being the number of ethylmethylamino groups attached to the central silicon atom. [] While tetrakis(ethylmethylamino)silane possesses four such groups, bis(ethylmethylamino)silane has only two, with the remaining two positions occupied by hydrogen atoms. [] This structural difference directly impacts their reactivity with water and leads to different CVD products. []

Tetrakis(trimethylsilyloxy)silane

Compound Description: Tetrakis(trimethylsilyloxy)silane (TTMSS) is a silicon-containing precursor widely utilized in the plasma-enhanced chemical vapor deposition (PECVD) of various low dielectric constant (low-k) materials, including SiCOH films. [, , , ] Its structure enables the incorporation of both silicon-oxygen (Si-O) and hydrocarbon (C-Hx) bonds within the deposited films, influencing their dielectric properties. [, ] The film's characteristics, such as dielectric constant, leakage current, and mechanical stability, are impacted by deposition conditions, substrate type, and post-deposition treatments like bending or annealing. [, , , ]

Relevance: Although not directly analogous in structure, tetrakis(trimethylsilyloxy)silane shares a significant chemical feature with tetrakis(ethylmethylamino)silane: both molecules are tetra-substituted silanes. [, , , ] This means a central silicon atom is bonded to four substituent groups. In the case of tetrakis(ethylmethylamino)silane, these groups are ethylmethylamino, whereas in tetrakis(trimethylsilyloxy)silane, they are trimethylsilyloxy groups. This shared structural characteristic leads them to both be explored as precursors for thin film deposition techniques like CVD and PECVD. [, , , ]

Overview

Tetrakis(ethylmethylamino)silane is a silicon-based compound with the molecular formula Si NC2H5CH3 4\text{Si NC}_2\text{H}_5\text{CH}_3\text{ }_4. It belongs to the class of organosilicon compounds known as tetrakis(dialkylamino)silanes. These compounds are characterized by the presence of four dialkylamino groups attached to a silicon atom. Tetrakis(ethylmethylamino)silane is notable for its applications in thin film deposition and semiconductor manufacturing, primarily due to its ability to produce silicon-based materials through chemical vapor deposition processes.

Source and Classification

Tetrakis(ethylmethylamino)silane can be synthesized from various precursors, including silicon halides and secondary amines. It is classified as an organosilicon compound, specifically a silane derivative, which is crucial in materials science and nanotechnology. The compound is often utilized in the fabrication of thin films and coatings due to its volatility and reactivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of tetrakis(ethylmethylamino)silane typically involves the reaction of silicon tetrachloride with a mixture of ethylmethylamine in an inert atmosphere. The general procedure includes:

  1. Preparation: The reaction is conducted in a dry, inert atmosphere (usually nitrogen or argon) to prevent moisture interference.
  2. Reaction Setup: A three-neck flask is used, equipped with a mechanical stirrer and temperature control.
  3. Reagents Addition: Ethylmethylamine is introduced dropwise to a cooled solution of silicon tetrachloride.
  4. Temperature Control: The reaction temperature is maintained below 60 °C to control the rate of reaction and avoid decomposition.
  5. Product Isolation: After completion, the solvent is removed under reduced pressure, yielding tetrakis(ethylmethylamino)silane as a colorless liquid with a characteristic odor.

The yield and purity of the product can be optimized by adjusting the molar ratios of the reactants and controlling the reaction conditions, such as temperature and time.

Molecular Structure Analysis

Structure and Data

Tetrakis(ethylmethylamino)silane has a tetrahedral molecular geometry around the silicon atom, with four ethylmethylamino groups symmetrically arranged. The structural representation can be described as follows:

  • Molecular Formula: Si NC2H5CH3 4\text{Si NC}_2\text{H}_5\text{CH}_3\text{ }_4
  • Molecular Weight: Approximately 204.39 g/mol
  • Bonding: Each nitrogen atom in the amine groups forms a coordinate bond with the silicon atom.

The compound's structure allows it to participate in various chemical reactions typical for silanes, such as hydrolysis and condensation reactions.

Chemical Reactions Analysis

Reactions and Technical Details

Tetrakis(ethylmethylamino)silane can undergo several important chemical reactions:

  1. Hydrolysis: Upon exposure to moisture, it reacts with water to form silanol groups:
    Si NC2H5CH3 4+4H2OSi OH 4+4NC2H5CH3\text{Si NC}_2\text{H}_5\text{CH}_3\text{ }_4+4\text{H}_2\text{O}\rightarrow \text{Si OH }_4+4\text{NC}_2\text{H}_5\text{CH}_3
  2. Condensation: In the presence of alcohols or other nucleophiles, it can condense to form siloxanes:
    Si NC2H5CH3 4+2ROHSiO2+4RNC2H5CH3\text{Si NC}_2\text{H}_5\text{CH}_3\text{ }_4+2R-OH\rightarrow \text{SiO}_2+4R-NC_2\text{H}_5\text{CH}_3

These reactions are significant for applications in surface modification and thin film deposition processes.

Mechanism of Action

Process and Data

The mechanism by which tetrakis(ethylmethylamino)silane functions in thin film deposition involves several steps:

  1. Vaporization: The compound is vaporized at elevated temperatures.
  2. Chemical Vapor Deposition: The vapor interacts with substrates under controlled conditions, leading to the deposition of silicon-containing films.
  3. Polymerization: Upon contact with moisture or reactive species on the substrate, it undergoes hydrolysis and polymerization to form a solid silicon oxide layer.

This process is critical in semiconductor manufacturing and materials science for creating high-quality thin films.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 120 °C
  • Density: About 0.87 g/cm³
  • Solubility: Soluble in organic solvents; reacts with water.

Chemical Properties

  • Reactivity: Reacts readily with water to form silanols.
  • Stability: Stable under inert conditions but sensitive to moisture.
  • Toxicity: Precautions should be taken due to potential toxicity associated with amine groups.
Applications

Tetrakis(ethylmethylamino)silane has several scientific uses:

  • Thin Film Deposition: Widely used in semiconductor fabrication for creating silicon-based layers through chemical vapor deposition.
  • Surface Modification: Employed in modifying surfaces for enhanced adhesion properties or hydrophobicity.
  • Nanotechnology: Utilized in synthesizing nanostructured materials due to its ability to form silicon oxides upon hydrolysis.

Properties

CAS Number

477284-75-6

Product Name

Tetrakis(ethylmethylamino)silane

IUPAC Name

N-methyl-N-tris[ethyl(methyl)amino]silylethanamine

Molecular Formula

C12H32N4Si

Molecular Weight

260.49 g/mol

InChI

InChI=1S/C12H32N4Si/c1-9-13(5)17(14(6)10-2,15(7)11-3)16(8)12-4/h9-12H2,1-8H3

InChI Key

MJBZMPMVOIEPQI-UHFFFAOYSA-N

SMILES

CCN(C)[Si](N(C)CC)(N(C)CC)N(C)CC

Canonical SMILES

CCN(C)[Si](N(C)CC)(N(C)CC)N(C)CC

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